N1-(2-ethylphenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide
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Description
N1-(2-ethylphenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide is a useful research compound. Its molecular formula is C21H22N4O2S and its molecular weight is 394.49. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization in Medicinal Chemistry
Research into compounds related to N1-(2-ethylphenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide has focused on their potential in medicinal chemistry. For instance, Küçükgüzel et al. (2013) investigated a series of novel derivatives, including those related to oxalamide, for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV properties. These derivatives showed potential as therapeutic agents due to their diverse biological activities (Küçükgüzel et al., 2013).
Catalysis in Organic Synthesis
Another application area is in catalysis, particularly in organic synthesis. Altman et al. (2007) demonstrated the efficiency of certain ligands, like those in the imidazole family, for copper-catalyzed N-arylation of imidazoles and benzimidazoles. This process is crucial for synthesizing a wide range of functionalized organic compounds (Altman et al., 2007).
Protective Enzymatic Activities
In the field of enzymology and plant physiology, compounds like this compound have been studied for their protective properties against environmental stress. Lee and Bennett (1982) explored the protective enzymatic activities of similar compounds against ozone injury in plants, indicating a potential application in agriculture and environmental protection (Lee & Bennett, 1982).
Electrochemical and Electrochromic Properties
Hu et al. (2013) investigated the electrochemical and electrochromic properties of polymers derived from similar compounds, which are essential for developing new materials for electronic applications. The study highlighted the influence of acceptor groups on the properties of these materials (Hu et al., 2013).
HIV-1 Reverse Transcriptase Inhibition
In the pharmaceutical domain, De Martino et al. (2005) conducted research on imidazole derivatives as HIV-1 non-nucleoside reverse transcriptase inhibitors. This study provides a template for developing new therapeutic agents against HIV (De Martino et al., 2005).
Copper-Catalyzed Coupling Reactions
Compounds in the oxalamide family have been utilized in copper-catalyzed coupling reactions of aryl chlorides and amides, as illustrated by De et al. (2017). This application is significant in the field of synthetic organic chemistry (De et al., 2017).
Properties
IUPAC Name |
N'-(2-ethylphenyl)-N-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S/c1-2-15-8-6-7-11-17(15)24-20(27)19(26)22-12-13-28-21-23-14-18(25-21)16-9-4-3-5-10-16/h3-11,14H,2,12-13H2,1H3,(H,22,26)(H,23,25)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTUAEAVYBFSWFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C(=O)NCCSC2=NC=C(N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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